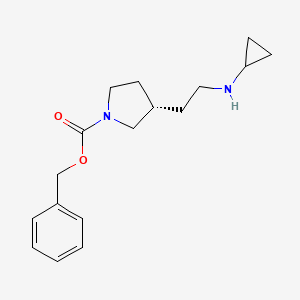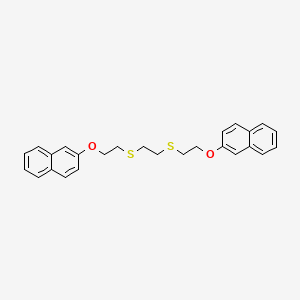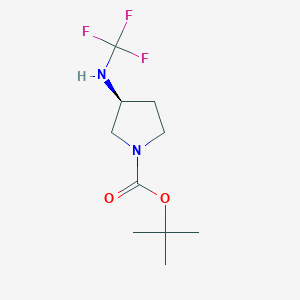![molecular formula C14H8F2N2O B13964271 Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- CAS No. 502422-35-7](/img/structure/B13964271.png)
Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-: is a chemical compound with the molecular formula C11H7F2N. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with a difluorophenyl group and an oxazolyl group, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- typically involves the reaction of 2,5-difluorobenzaldehyde with 2-aminopyridine under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes for catalysis and material science applications .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structural features, including the pyridine and oxazolyl rings, which facilitate binding to target molecules .
Comparación Con Compuestos Similares
2-(2,4-Difluorophenyl)pyridine: This compound shares a similar structure but lacks the oxazolyl group, making it less versatile in certain applications.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound includes a trifluoromethyl group, which can alter its reactivity and applications.
Uniqueness: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is unique due to the presence of both difluorophenyl and oxazolyl groups, which enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, and industry .
Propiedades
Número CAS |
502422-35-7 |
|---|---|
Fórmula molecular |
C14H8F2N2O |
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-9-4-5-11(16)10(7-9)14-18-13(8-19-14)12-3-1-2-6-17-12/h1-8H |
Clave InChI |
LRFMDDYKWJYVBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)
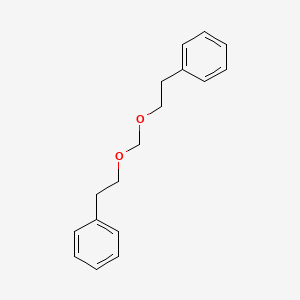
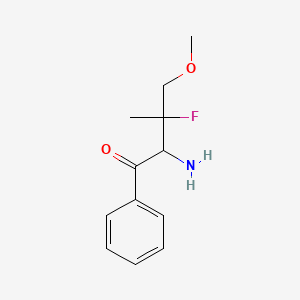

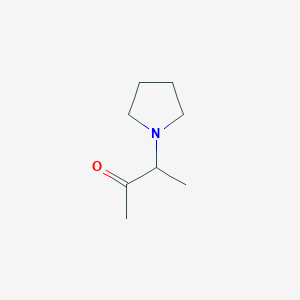
![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
